molecular formula C13H15N3O5 B2550940 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine CAS No. 52090-27-4

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine

Cat. No.: B2550940
CAS No.: 52090-27-4
M. Wt: 293.279
InChI Key: NYUIMWZLXPIUTJ-UHFFFAOYSA-N
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Description

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine is a nitro-substituted benzoylpiperidine derivative characterized by a piperidine ring linked to a 2-methyl-3,5-dinitrobenzoyl group. Piperidine derivatives are known for their roles as intermediates in drug synthesis and their interactions with biological targets such as sigma-1 receptors (S1R) and histamine receptors .

Preparation Methods

The synthesis of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine typically involves the acylation of piperidine with 2-Methyl-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their pharmacological activities, and this compound may serve as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Substitution Patterns

The substituents on the piperidine ring and benzoyl group significantly influence molecular conformation and biological activity. Key comparisons include:

Compound Name Substituents on Piperidine/Benzoyl Group Key Structural Features Biological Relevance References
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl at N1; hydrophobic groups Displacement toward helices α4/α5 in S1R Sigma-1 receptor modulation
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Chlorophenyl; dione ring Symmetrical structure; linear chains Antimicrobial activity precursor
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine Nitro, methoxy groups on phenyl Electron-withdrawing substituents Potential CNS activity
1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine Chlorobenzyl; multiple aryl groups Bulky substituents; conformational rigidity Evaluated for biological properties

Key Observations :

  • Nitro and Methyl Groups : The 3,5-dinitro and 2-methyl groups in the target compound likely enhance electron-deficient aromaticity, influencing binding to hydrophobic pockets or receptors, similar to nitro-substituted analogs in and .
  • Piperidine Ring Flexibility : Unlike rigid analogs like 1-(2-chlorobenzyl)-3,5-dimethylpiperidine , the target compound’s benzoyl linkage may allow greater rotational freedom, affecting docking precision.

Pharmacological Activity Profiles

Piperidine derivatives exhibit diverse pharmacological activities depending on substituents:

  • Sigma-1 Receptor (S1R) Modulation : Compounds with hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine) show RMSD > 2.5 Å in docking studies, indicating adaptive binding to S1R’s hydrophobic cavity near helices α4/α5 . Larger substituents (e.g., 4-chlorophenyl) may enhance receptor fit but reduce solubility.
  • Antimicrobial Activity : Piperidine-2,6-diones with symmetrical structures (e.g., 1-(4-chlorophenyl)piperidine-2,6-dione) demonstrate moderate antimicrobial efficacy, suggesting the target compound’s nitro groups could augment such activity .

Molecular Docking and Binding Interactions

highlights critical interactions for piperidine derivatives:

  • Salt Bridge with Glu172 : Maintained even in compounds with RMSD > 4 Å, suggesting the target compound’s amine group may similarly anchor to this residue .

Biological Activity

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine is a chemical compound notable for its unique structural characteristics, including a piperidine ring and a 2-methyl-3,5-dinitrobenzoyl substituent. Its molecular formula is C13H14N4O4, and it possesses significant potential for various biological activities due to the presence of nitro groups, which influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Dinitrobenzoyl Group : Characterized by two nitro (–NO2) groups positioned at the 3 and 5 positions of the benzoyl moiety, contributing to its electron-withdrawing properties.

The presence of these functional groups enhances the compound's reactivity and potential binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. For instance, studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) H37Rv. The minimum inhibitory concentration (MIC) values for related compounds in this class have shown promising results comparable to established antibiotics like ethambutol.

CompoundMIC (µg/mL)Comparison
This compoundTBDTBD
Ethambutol1.56 ± 0.76Reference standard
Isoniazid<0.78Superior activity

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the nitro groups may participate in redox reactions that lead to the generation of reactive oxygen species (ROS), contributing to microbial cell death. Additionally, molecular docking studies suggest that this compound may interact with specific enzymes involved in bacterial metabolism.

Study on Antimycobacterial Activity

A recent study focused on synthesizing derivatives of dinitrobenzamides, including this compound. The research highlighted:

  • Synthesis Methodology : Utilized nucleophilic addition and S_N2 reactions to create a diverse library of compounds.
  • Bioactivity Testing : The synthesized compounds were evaluated for their activity against Mtb. Several derivatives exhibited MIC values as low as 0.031 µg/mL, indicating strong antimycobacterial activity comparable to isoniazid .

Safety Profile

In vitro cytotoxicity assessments have indicated that many derivatives of this compound exhibit low toxicity towards human cell lines (e.g., A549 cells). The selectivity index (IC50/MIC) was favorable for most compounds tested, suggesting a good safety margin for potential therapeutic applications .

Properties

IUPAC Name

(2-methyl-3,5-dinitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-9-11(13(17)14-5-3-2-4-6-14)7-10(15(18)19)8-12(9)16(20)21/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUIMWZLXPIUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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